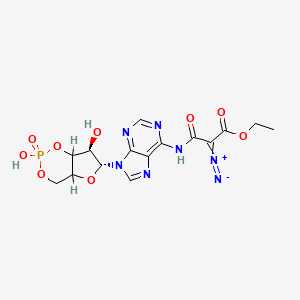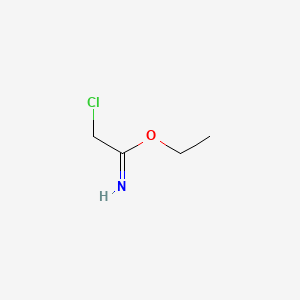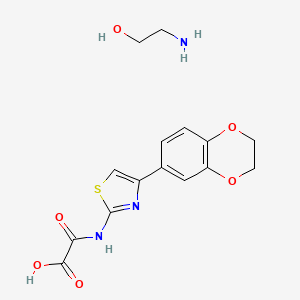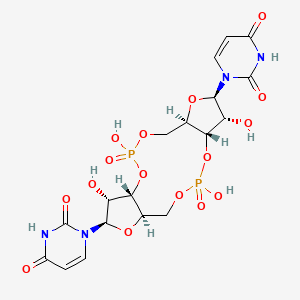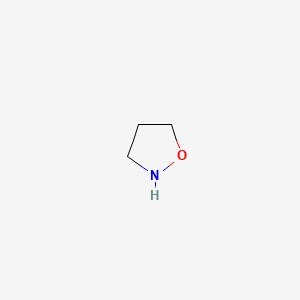
Isoxazolidine
Overview
Description
Isoxazolidine is an organic compound with the formula (CH₂)₃(NH)O. It belongs to the family of heterocyclic compounds, characterized by a five-membered ring containing nitrogen and oxygen atoms at the 1 and 2 positions, respectively . Isoxazolidines are saturated analogues of isoxazoles and are isomeric with oxazolidines, where the nitrogen and oxygen atoms are separated by one carbon . These compounds are influential building blocks for bioactive molecules and natural products .
Preparation Methods
Isoxazolidines can be synthesized through various methods, with the most common being the 1,3-dipolar cycloaddition reaction between nitrones and alkenes . This reaction is highly regioselective and can yield isoxazolidines with high efficiency. For example, the reaction of electron-deficient 3,5-dimethylacryloylpyrazole olefin with C, N-diarylnitrones using a nickel (II) catalyst can produce isoxazolidines with 100% regioselectivity and up to 99% yield .
Industrial production methods often involve similar cycloaddition reactions, but with optimized conditions to ensure scalability and cost-effectiveness. Non-catalyzed cycloaddition processes, intramolecular cycloaddition reactions, and catalyzed cycloaddition reactions are also employed for the synthesis of isoxazolidine derivatives .
Chemical Reactions Analysis
Isoxazolidines undergo various chemical reactions, including:
Oxidation: Isoxazolidines can be oxidized to form isoxazoles.
Reduction: Reduction reactions can convert isoxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include isoxazoles, amino alcohols, and various substituted isoxazolidines .
Scientific Research Applications
Isoxazolidines have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazolidines involves their interaction with specific molecular targets and pathways. For example, some isoxazolidine derivatives exert their effects by inhibiting enzymes or binding to receptors involved in biological processes . The exact mechanism can vary depending on the specific structure and functional groups of the this compound compound.
Comparison with Similar Compounds
Isoxazolidines are similar to other heterocyclic compounds such as isoxazoles and oxazolidines. they are unique due to their specific ring structure and the presence of adjacent nitrogen and oxygen atoms . This unique structure imparts distinct chemical and biological properties to isoxazolidines, making them valuable in various applications.
Similar Compounds
Isoxazoles: Five-membered rings with nitrogen and oxygen atoms at the 1 and 2 positions, but with a double bond.
Oxazolidines: Five-membered rings with nitrogen and oxygen atoms separated by one carbon.
Isoxazolidines stand out due to their saturated ring structure, which provides different reactivity and stability compared to their unsaturated counterparts .
Properties
IUPAC Name |
1,2-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIISBYKBBMFLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198445 | |
| Record name | Isoxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-72-3 | |
| Record name | Isoxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,22R,23R,24S)-4-Methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraen-20-one](/img/structure/B1193964.png)




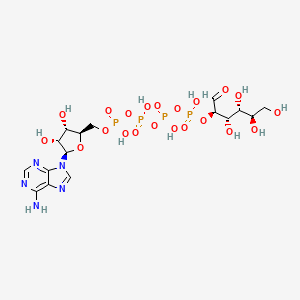
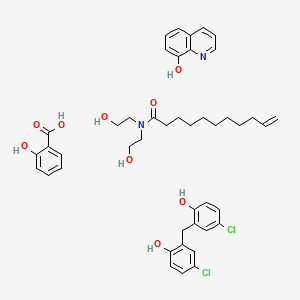
![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)


